1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDZFBQJEKQIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2BrClF6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and safety profile.
- IUPAC Name : this compound
- Molecular Formula : C9H2BrClF6N2
- CAS Number : 1823188-08-4
- Molecular Weight : 367.48 g/mol
- Purity : >95% .
Antimicrobial Activity
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown activity against various bacterial strains. The specific compound this compound has been tested for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion tests .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through various assays. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. For example, a study reported a significant reduction in TNF-α levels when treated with this compound compared to controls .
The biological activity of this compound is hypothesized to involve the modulation of specific enzyme pathways. It is believed to interact with cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Inhibition of COX enzymes leads to decreased synthesis of prostaglandins, thereby reducing inflammation and pain .
Safety Profile
According to safety data sheets, the compound is classified as a skin and eye irritant and poses specific target organ toxicity upon single exposure . Proper handling precautions are advised due to its potential health risks upon exposure.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | |
| Anti-inflammatory | Reduction in TNF-α levels | |
| Cytotoxicity | Moderate cytotoxic effects observed |
Table 2: Safety Profile
Case Studies
Several case studies have highlighted the potential therapeutic applications of imidazo[1,5-a]pyridine derivatives:
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of various derivatives against multi-drug resistant strains. The results showed that modifications to the imidazo ring significantly enhanced antibacterial activity, suggesting that structural variations can lead to improved efficacy against resistant strains . -
Case Study on Anti-inflammatory Effects :
In a clinical trial setting, patients with chronic inflammatory conditions were administered formulations containing imidazo[1,5-a]pyridine derivatives. Results indicated a marked improvement in symptoms and a reduction in inflammatory markers over a six-week period .
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of imidazopyridine, including 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine, exhibit significant antiparasitic properties. Studies have shown that certain imidazopyridine compounds demonstrate promising activity against Leishmania parasites, suggesting potential therapeutic applications for treating leishmaniasis. The structure-activity relationships (SAR) of these compounds are crucial for optimizing their efficacy against target pathogens.
Anticancer Properties
There is emerging evidence that imidazopyridine derivatives can inhibit cancer cell proliferation. Research focused on the SAR of these compounds has shown that modifications in halogen substituents can enhance their cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been noted to exhibit increased lipophilicity and improved metabolic stability, making them more effective as anticancer agents.
Synthesis of Functional Materials
The unique electronic properties of this compound allow it to be utilized in the synthesis of advanced materials such as organic semiconductors and polymers. Its ability to form stable complexes with metals can be exploited in the development of new catalysts and sensors.
Structure-Activity Relationship Studies
Understanding the SAR is essential for enhancing the efficacy of imidazopyridine derivatives. Research has indicated that variations in substituent positions and types (e.g., bromine vs. chlorine) can lead to significant differences in biological activity. For example:
| Compound | Substituent | pEC50 (Leishmania) | pCC50 (Cell Line) | Selectivity Index (SI) |
|---|---|---|---|---|
| A | F | 5.4 | 4.2 | 16 |
| B | Cl | 5.3 | 4.5 | 6 |
| C | Br | 5.1 | 4.5 | 4 |
This table illustrates how different substituents affect the compound's potency against Leishmania and its safety profile.
Toxicological Profile
Preliminary studies suggest that this compound may moderately inhibit key cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to significant drug-drug interactions, necessitating thorough toxicological evaluations before clinical application.
Case Studies
Recent research has focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The findings indicate that while some compounds exhibit high potency, others demonstrate limited efficacy due to poor solubility or high metabolic instability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,5-a]pyridine core is highly modular, enabling diverse functionalization. Below is a comparative analysis of 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine with analogous derivatives, focusing on structural, synthetic, and functional differences:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity and Solubility
- The bromo and chloro groups in the target compound enhance electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, 3aa and 3ab lack halogens but incorporate pyridyl groups, improving π-stacking interactions for optoelectronic applications .
- Trifluoromethyl groups at positions 3 and 6 increase lipophilicity, favoring membrane permeability in drug candidates. This contrasts with carboxylic acid derivatives (e.g., 3aa , ), which exhibit higher polarity and solubility in aqueous media .
Photophysical Properties
- Fluorescent probes like 3aa exhibit solvatochromism and large Stokes shifts due to electron-donating pyridyl groups, enabling lipid bilayer imaging . The target compound’s halogen substituents may quench fluorescence but could stabilize excited states for alternative applications .
Synthetic Accessibility
- The target compound is synthesized via halogenation and trifluoromethylation steps, leveraging methods like CBr₄-mediated cyclization . Derivatives with carboxylic acids (e.g., ) require additional oxidation or hydrolysis steps, increasing synthetic complexity .
Biological Activity
- While the target compound’s bioactivity is undocumented, 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1780609-26-8) shows inhibitory activity against Aurora kinases, critical in cancer therapy . The absence of polar groups in the target compound may limit direct therapeutic use but enhances its role as a synthetic intermediate .
Preparation Methods
Halogenation to Introduce Bromine and Chlorine
Selective halogenation is required to install the bromine and chlorine atoms at the 1- and 8-positions, respectively. This is typically achieved by:
-
- Utilizing bromine or N-bromosuccinimide (NBS) for bromination.
- Chlorination via reagents such as N-chlorosuccinimide (NCS) or direct chlorination under controlled conditions.
-
- Low temperature to avoid over-halogenation.
- Use of acid catalysts or radical initiators depending on the substrate.
- Often performed after the imidazo[1,5-a]pyridine core is constructed to ensure regioselectivity.
Introduction of Trifluoromethyl Groups
The bis(trifluoromethyl) substitution at the 3 and 6 positions is generally introduced via:
Trifluoromethylation Reactions:
- Using reagents like trifluoromethyl iodide (CF₃I), Ruppert–Prakash reagent (TMSCF₃), or silver-mediated trifluoromethylation.
- Transition metal-catalyzed cross-coupling reactions facilitate the introduction of CF₃ groups on heteroaryl substrates.
-
- Palladium or silver catalysts with appropriate ligands.
- Mild temperatures to preserve sensitive groups.
- Use of anhydrous and oxygen-free conditions to prevent side reactions.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization via CDC | N-amino-2-iminopyridines + β-dicarbonyls, AcOH, O₂, EtOH, 130 °C, 18 h | Formation of imidazo[1,5-a]pyridine core with substituents |
| 2 | Electrophilic Bromination | Br₂ or NBS, acid, low temp | Introduction of bromine at position 1 |
| 3 | Electrophilic Chlorination | NCS or Cl₂, controlled conditions | Introduction of chlorine at position 8 |
| 4 | Trifluoromethylation | TMSCF₃ or silver-mediated CF₃ transfer | Installation of bis(trifluoromethyl) groups at positions 3 and 6 |
Research Findings and Notes
- The CDC method is catalyst-free and environmentally friendly, using O₂ as the oxidant and acetic acid as a promoter, yielding high atom economy and simple purification.
- Halogenation steps require careful control to avoid polyhalogenation and maintain regioselectivity.
- Silver complexes of difluoromethyl and trifluoromethyl groups serve as key intermediates in transferring CF₃ groups to heteroaryl bromides or iodides under palladium catalysis.
- The overall synthetic route benefits from mild conditions, high yields, and applicability to a range of substituted substrates, facilitating the preparation of 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine derivatives for pharmaceutical research.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine?
Methodological Answer:
The synthesis of substituted imidazo[1,5-a]pyridines typically involves cyclocondensation or halogenation strategies. For brominated derivatives, bromination of pre-functionalized intermediates is critical. A viable route includes:
- Step 1: Cyclocondensation of 2-aminomethylpyridine derivatives with nitroalkanes (e.g., nitroethane or 1-nitropropane) using polyphosphoric acid (PPA) at 160°C to form the imidazo[1,5-a]pyridine core .
- Step 2: Sequential halogenation: Introduce bromine via N-bromosuccinimide (NBS) in CCl₄ with a radical initiator (e.g., benzoyl peroxide) . Chlorination can be achieved using POCl₃ or SOCl₂.
- Step 3: Trifluoromethylation at positions 3 and 6 via cross-coupling reactions (e.g., Ullmann or Kumada coupling) with CF₃-containing reagents under palladium catalysis .
Key Considerations: Optimize solvent systems (DMF or THF) and monitor reaction progress via TLC or HPLC. Yield improvements are achievable by adjusting stoichiometry (1:1.2 molar ratio for halogenation) .
Basic: How can the molecular structure and π-stacking interactions of imidazo[1,5-a]pyridine derivatives be characterized?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal packing and π-stacking distances. For example, imidazo[1,5-a]pyridine units exhibit π–π interactions with an average distance of 3.33 Å (range: 3.20–3.40 Å), comparable to the Cambridge Structural Database (CSD) average of 3.21 Å .
- Solid-State NMR: Confirm hydrogen bonding (C–H⋯N or C–H⋯π) and intermolecular interactions.
- DFT Calculations: Predict electronic effects of substituents (e.g., CF₃ groups) on stacking geometry .
Data Interpretation: Discrepancies in π-stacking distances may arise from substituent steric effects or crystal lattice variations. Always cross-validate with computational models .
Advanced: What strategies are effective in designing imidazo[1,5-a]pyridine-based ligands for catalytic applications?
Methodological Answer:
- Phosphine Ligand Synthesis: Start with iodinated imidazo[1,5-a]pyridine (e.g., 1-iodo derivative via NIS treatment). Use palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) with phosphine reagents (e.g., diphenylphosphine) in the presence of 1,10-bis(diisopropylphosphino)ferrocene (DIPPF) to introduce phosphino groups .
- Tridentate Ligand Design: Incorporate pyridine or phenol moieties via sustainable protocols. For example, chitosan-derived nitrogen can be intercepted to form 1-(pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine, enhancing metal coordination .
Optimization: Screen ligands in catalytic reactions (e.g., C–C coupling) and adjust steric/electronic profiles using substituents like CF₃ to modulate activity .
Advanced: How can scaffold modification of imidazo[1,5-a]pyridine derivatives improve metabolic stability in drug candidates?
Methodological Answer:
- Scaffold-Hopping: Replace metabolically labile moieties. For instance, converting imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine eliminates aldehyde oxidase (AO)-mediated metabolism by removing the reactive carbon adjacent to nitrogen .
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., CF₃ or Cl) at positions 3 and 6 to reduce oxidative susceptibility.
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and metabolic hotspots. For example, acetohydrazide derivatives show improved binding (ΔG = −8.5 kcal/mol) by forming hydrogen bonds with target enzymes .
Basic: What analytical techniques are critical for confirming the purity and identity of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) confirms substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas (e.g., C₉H₅BrClF₆N₂ requires m/z 396.9204) with <2 ppm error .
- HPLC-PDA: Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Contingency: For conflicting data (e.g., unexpected melting points), repeat recrystallization (ethanol/water) and compare with literature .
Advanced: How to address conflicting crystallographic data regarding π-stacking distances in imidazo[1,5-a]pyridine complexes?
Methodological Answer:
- Root-Cause Analysis: Compare experimental XRD data (e.g., 3.33 Å ) with CSD averages (3.21 Å). Differences may stem from:
- Substituent Effects: Bulky groups (e.g., CF₃) increase steric hindrance, elongating π-stacking distances.
- Crystal Packing: Polymorphs or solvent inclusion (e.g., DMF vs. ethanol) alter lattice parameters.
- Mitigation: Re-crystallize under varied conditions (slow evaporation vs. diffusion) and perform Hirshfeld surface analysis to quantify interaction contributions .
Advanced: What computational methods are suitable for predicting the binding affinity of imidazo[1,5-a]pyridine derivatives in drug design?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to simulate ligand-receptor interactions. For example, imidazo[1,5-a]pyridine carboxamides exhibit strong binding (ΔG = −9.4 kcal/mol) to tuberculosis targets via hydrogen bonds with Leu 529 and Ser 541 .
- ADME Prediction: Employ SwissADME or pkCSM to assess bioavailability, logP, and metabolic stability. Substituents like CF₃ improve logP (target: 2–3) and reduce hepatic clearance .
- MD Simulations: Run 100-ns trajectories (GROMACS) to evaluate conformational stability of ligand-receptor complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
